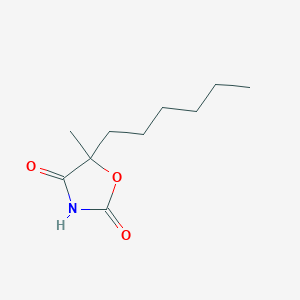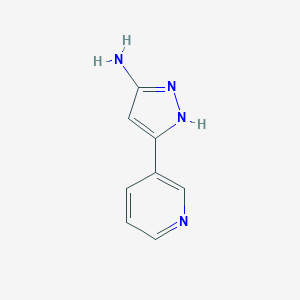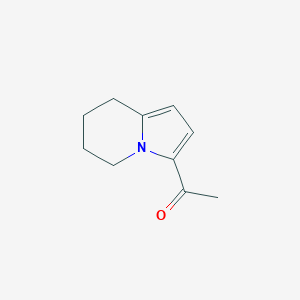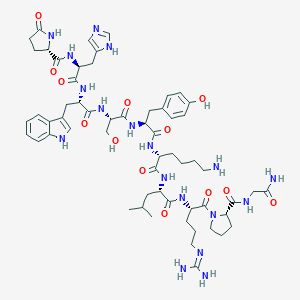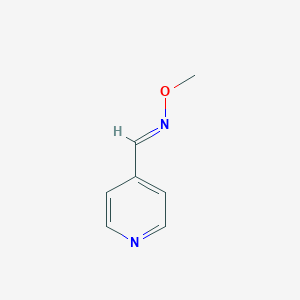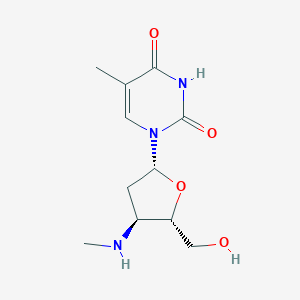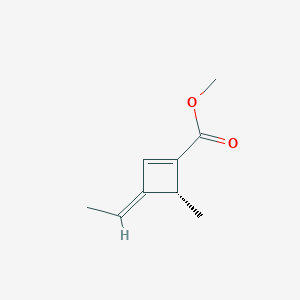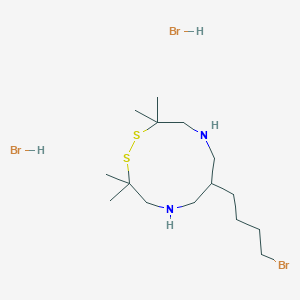
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane, also known as BBDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. BBDTC is a cyclic sulfur-nitrogen compound that contains a macrocyclic ring structure. This compound is synthesized using a relatively simple method and has been used in various scientific research applications.
Wirkmechanismus
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane functions as a chelating agent by forming a complex with metal ions. The macrocyclic ring structure of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane allows it to bind to metal ions in a specific manner, forming a stable complex. This complex can then be used in various applications such as metal extraction or as a contrast agent for MRI.
Biochemische Und Physiologische Effekte
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a relatively new compound, and further research is needed to fully understand its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in lab experiments is its high affinity for metal ions. This property makes it an excellent chelating agent for metal extraction and purification. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is that it has not been extensively studied in living organisms, and its effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane. One area of research is the development of new materials for electronic devices using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane as a precursor. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have unique electronic properties, and its incorporation into electronic materials could lead to the development of new technologies. Another area of research is the use of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in the development of new contrast agents for MRI. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions, and its incorporation into contrast agents could improve the sensitivity and specificity of MRI. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane on living organisms. This research could lead to the development of new applications for 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Conclusion
In conclusion, 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a unique chemical compound that has gained attention in scientific research due to its high affinity for metal ions and unique properties. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications such as metal extraction, the development of contrast agents for MRI, and the synthesis of new materials for electronic devices. Further research is needed to fully understand the potential applications of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Synthesemethoden
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is synthesized by reacting 1,2-diaminoethane with 1,4-dibromobutane in the presence of sulfur and a catalyst. The reaction forms a macrocyclic ring structure that contains both sulfur and nitrogen atoms. The resulting compound is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications due to its unique properties. One of its most common uses is as a chelating agent for metal ions. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions such as copper, zinc, and nickel, and can be used to extract these ions from various sources. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and in the synthesis of new materials for electronic devices.
Eigenschaften
CAS-Nummer |
129915-24-8 |
|---|---|
Produktname |
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane |
Molekularformel |
C15H33Br3N2S2 |
Molekulargewicht |
545.3 g/mol |
IUPAC-Name |
7-(4-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane;dihydrobromide |
InChI |
InChI=1S/C15H31BrN2S2.2BrH/c1-14(2)11-17-9-13(7-5-6-8-16)10-18-12-15(3,4)20-19-14;;/h13,17-18H,5-12H2,1-4H3;2*1H |
InChI-Schlüssel |
KMXRYUCLHHUOPY-UHFFFAOYSA-N |
SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Kanonische SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Andere CAS-Nummern |
129915-24-8 |
Synonyme |
7-(4'-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane 7-BBTDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



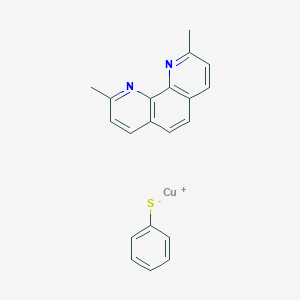
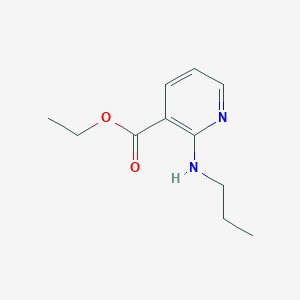
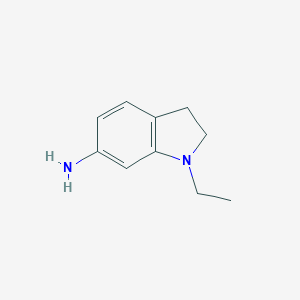
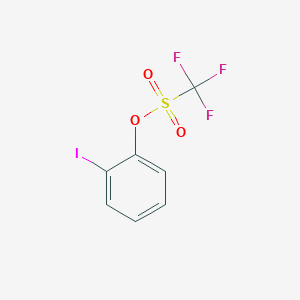
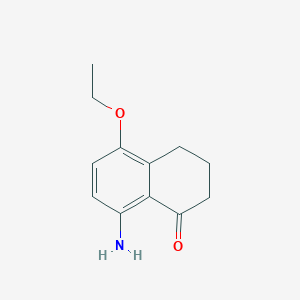
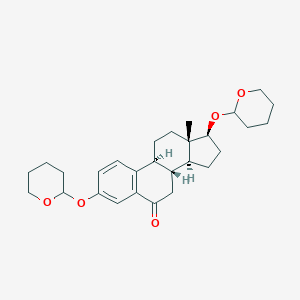
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
